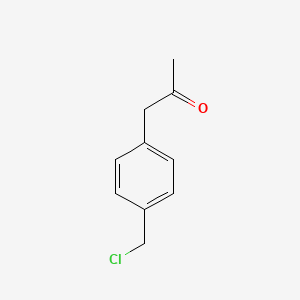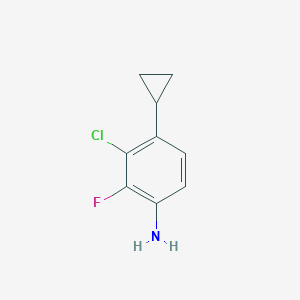
3-Chloro-4-cyclopropyl-2-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-cyclopropyl-2-fluoroaniline: is an organic compound with the molecular formula C9H9ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine, cyclopropyl, and fluorine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclopropyl-2-fluoroaniline typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluoronitrobenzene.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: 3-Chloro-4-cyclopropyl-2-fluoroaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrogenated aniline derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
科学的研究の応用
Chemistry: 3-Chloro-4-cyclopropyl-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Chloro-4-cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, cyclopropyl, and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
3-Chloro-4-fluoroaniline: Similar structure but lacks the cyclopropyl group.
3-Chloro-2-fluoroaniline: Similar structure but with the fluorine atom in a different position.
4-Chloro-2-fluoroaniline: Similar structure but with the chlorine and fluorine atoms in different positions.
Uniqueness: 3-Chloro-4-cyclopropyl-2-fluoroaniline is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to its analogs. The cyclopropyl group can influence the compound’s steric and electronic characteristics, potentially leading to different reactivity and interactions with molecular targets.
特性
分子式 |
C9H9ClFN |
|---|---|
分子量 |
185.62 g/mol |
IUPAC名 |
3-chloro-4-cyclopropyl-2-fluoroaniline |
InChI |
InChI=1S/C9H9ClFN/c10-8-6(5-1-2-5)3-4-7(12)9(8)11/h3-5H,1-2,12H2 |
InChIキー |
HWZGEVCYZFZHJH-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C(=C(C=C2)N)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


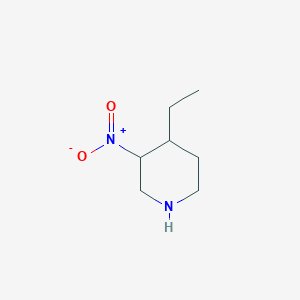
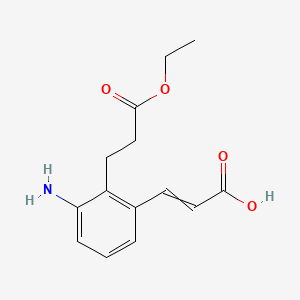

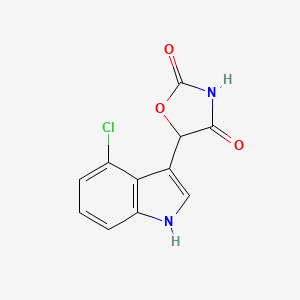



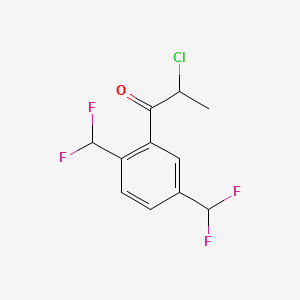

![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)

